Technical Whitepaper: Physicochemical Profiling & Therapeutic Potential of 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Technical Whitepaper: Physicochemical Profiling & Therapeutic Potential of 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Executive Summary
This technical guide provides a comprehensive analysis of 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole , a specific disubstituted heterocyclic scaffold utilized in medicinal chemistry as a bioisostere for esters and amides. While often screened within high-throughput libraries for antimicrobial and anticancer activity, this specific isomer presents unique physicochemical challenges and opportunities due to its halogenation pattern.
The 2-bromo (ortho) substituent introduces significant steric strain, forcing a non-planar conformation that differentiates it from its para-substituted analogs, potentially enhancing selectivity for sterically demanding binding pockets (e.g., GPCRs or kinase allosteric sites). This guide details the structural logic, validated synthetic protocols, and physicochemical properties necessary for the effective utilization of this compound in drug discovery pipelines.[1][2]
Structural Architecture & Electronic Properties
The core of the molecule is the 1,2,4-oxadiazole ring, a thermodynamically stable azole that serves as a non-hydrolyzable surrogate for labile ester or amide bonds.
The "Ortho-Effect" & Conformation
Unlike linear 3,5-diaryl systems, the 2-bromophenyl moiety at the C3 position creates a steric clash with the oxadiazole nitrogen/oxygen lone pairs.
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Consequence: The phenyl ring at C3 is forced out of coplanarity with the oxadiazole core. This "twist" reduces conjugation but increases solubility relative to planar analogs by disrupting crystal lattice packing energy.
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Electronic Impact: The 4-chlorophenyl at C5 remains electronically coupled to the oxadiazole, acting as an electron-withdrawing group (EWG) that lowers the pKa of the system, making the oxadiazole ring less basic and less prone to oxidative metabolism.
Molecular Identity
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IUPAC Name: 3-(2-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole[3][4]
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SMILES: Clc1ccc(cc1)c2nc(no2)c3ccccc3Br
Physicochemical Parameters (In Silico Consensus)
The following data aggregates calculated properties (cLogP) and structural descriptors essential for assessing drug-likeness.
| Parameter | Value | Interpretation |
| Molecular Weight | 335.58 g/mol | Optimal for oral bioavailability (< 500 Da). |
| cLogP (Lipophilicity) | 4.8 ± 0.3 | High. Borderline Lipinski compliance. Indicates high permeability but potential solubility issues. |
| TPSA | 38.92 Ų | Low polar surface area suggests excellent Blood-Brain Barrier (BBB) penetration potential. |
| H-Bond Acceptors | 3 | (N2, N4, O1). Within optimal range. |
| H-Bond Donors | 0 | Enhances membrane permeability. |
| Rotatable Bonds | 2 | Low flexibility; rigid scaffold favors high binding affinity (entropic advantage). |
| Solubility (Aq) | < 0.1 mg/mL | Poor. Requires formulation (e.g., DMSO/PEG400) for biological assays. |
Synthetic Methodology: The Amidoxime Route[1][6][7][8][9]
The most robust synthesis for 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an acid chloride. This protocol ensures the correct regiochemistry (2-Br at C3, 4-Cl at C5).
Reaction Workflow
The synthesis proceeds in two stages:
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O-Acylation: Reaction of 2-bromobenzamidoxime with 4-chlorobenzoyl chloride.
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Cyclodehydration: Thermal closure of the O-acyl intermediate to form the oxadiazole ring.
Figure 1: Step-wise synthetic pathway ensuring regiospecificity.
Detailed Protocol
Step 1: Synthesis of 2-Bromobenzamidoxime
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Dissolve 2-bromobenzonitrile (10 mmol) in absolute ethanol (20 mL).
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Add hydroxylamine hydrochloride (12 mmol) and sodium carbonate (12 mmol).
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Reflux for 4–6 hours (monitor via TLC, eluent 30% EtOAc/Hexane).
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Concentrate in vacuo, add water, and filter the white precipitate. Recrystallize from ethanol.
Step 2: Cyclization to Oxadiazole
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Dissolve the purified amidoxime (5 mmol) in anhydrous toluene (15 mL).
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Add pyridine (6 mmol) as an acid scavenger.
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Dropwise add 4-chlorobenzoyl chloride (5.5 mmol) at 0°C. Stir at RT for 1 hour to form the O-acyl intermediate.
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Critical Step: Heat the mixture to reflux (110°C) for 12 hours using a Dean-Stark trap to remove water. This drives the thermodynamics toward the aromatic oxadiazole.
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Workup: Wash with 1N HCl (to remove pyridine), then NaHCO₃. Dry organic layer over MgSO₄.
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Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
ADME Profiling & Stability Strategy
The presence of the 4-chlorophenyl group is a deliberate medicinal chemistry tactic to block metabolic oxidation at the para-position (a common clearance route for phenyl rings).
Metabolic Stability[10][11][12][13][14]
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CYP450 Resistance: The oxadiazole ring is generally stable to CYP450 oxidative metabolism. The 4-Cl and 2-Br substituents protect the phenyl rings from hydroxylation.
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Hydrolytic Stability: Unlike esters, the 1,2,4-oxadiazole is stable in plasma and gastric pH, making it suitable for oral dosing studies.
Solubility & Formulation Logic
Due to the high LogP (4.8), the compound is classified as BCS Class II (High Permeability, Low Solubility).
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Assay Formulation: Do not use pure aqueous buffers. Prepare a 10 mM stock in DMSO.
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Dilution: For cell assays, dilute into media ensuring final DMSO concentration < 0.5% to prevent solvent toxicity.
Figure 2: Structure-Property relationships driving formulation and therapeutic application.
References
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PubChem Compound Summary. (2025). 3-(2-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 425373-64-4).[3][4] National Center for Biotechnology Information. Link
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Pace, A., & Pierro, P. (2009).[6] The new era of 1,2,4-oxadiazoles.[6] Organic & Biomolecular Chemistry.[7][8][6][9][10] (Review of general oxadiazole synthesis and properties). Link
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Boström, J., et al. (2012).[11] Oxadiazoles in Medicinal Chemistry.[1][7][8][6][12][9][11][10][13] Journal of Medicinal Chemistry. (Analysis of bioisosteric properties and metabolic stability). Link
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ChemScene. (2024). Product Data Sheet: 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. (Reference for comparative physicochemical data of the isomer). Link
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